N-(4-bromophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-11-1-3-12(4-2-11)18-14(20)13-9-21-15(19-13)10-5-7-17-8-6-10/h1-9H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGPUBGVWVFUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiazole intermediate.
Bromination: The bromophenyl group is introduced through a bromination reaction, where a phenyl derivative is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the thiazole intermediate reacts with an amine derivative under appropriate conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance the yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or aryl-alkene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols; solvents such as dimethylformamide or acetonitrile.
Coupling Reactions: Palladium catalysts, bases such as potassium carbonate; solvents such as toluene or dimethyl sulfoxide.
Major Products Formed
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-bromophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide typically involves multi-step reactions that include the formation of thiazole and carboxamide functionalities. The compound can be synthesized through various methods, including:
- Condensation Reactions : Combining 4-bromoaniline with pyridine derivatives in the presence of suitable catalysts.
- Cyclization Processes : Utilizing precursors that facilitate the formation of the thiazole ring under specific reaction conditions.
The structural features of this compound, characterized by the thiazole ring and bromophenyl substituents, contribute to its unique reactivity and biological properties.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that derivatives of thiazole compounds exhibit antibacterial effects against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). Studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . For example, one derivative exhibited an IC50 value of 5.71 µM against breast cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil .
Antiparasitic Effects
Recent investigations have highlighted the potential of this compound as an anti-Trypanosoma cruzi agent. In vitro studies have shown promising results in inhibiting the growth of this parasite responsible for Chagas disease . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring enhance antiparasitic activity.
Structure-Activity Relationship Studies
Research has focused on elucidating the relationship between the chemical structure of thiazole derivatives and their biological activity. For instance, modifications at various positions on the thiazole ring have been correlated with enhanced potency against bacterial strains and cancer cells .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Antibacterial | 10 |
| Compound B | Anticancer (MCF-7) | 5.71 |
| Compound C | Antiparasitic (T. cruzi) | 15 |
Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in bacterial resistance mechanisms and cancer cell proliferation . These computational analyses provide insights into how structural modifications can optimize therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to the modulation of biological processes.
Pathways Involved: The compound may affect signaling pathways, such as the MAPK or PI3K/Akt pathways, leading to changes in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their molecular properties, and reported biological activities:
Key Comparative Insights
Substituent Effects on Bioactivity
- Bromophenyl Group : Present in all compounds, this moiety likely enhances membrane permeability and receptor affinity through hydrophobic interactions. For example, FPR2 agonists () rely on bromophenyl groups for target engagement .
- Heterocyclic Core Variations: Thiazole vs. Pyridazinone: The pyridazinone derivatives () exhibit specific FPR2 agonism, whereas thiazole-based compounds () show broader activities, including immunosuppression and CNS modulation. The pyridazinone’s carbonyl group may facilitate hydrogen bonding with receptors . Thiazole vs.
Pharmacological Profiles
- FPR Receptor Targeting: Compounds with pyridazinone cores () demonstrate selective FPR2 activation, while thiazole analogs (e.g., ) lack direct FPR activity but exhibit immunosuppressant effects. This suggests substituent positioning critically determines receptor specificity .
- CNS and Immune Modulation : The piperidin-1-yl butanamide substituent in ’s compound may enhance blood-brain barrier penetration, explaining its CNS activity. In contrast, trifluoromethylphenyl-containing analogs () prioritize steric bulk for kinase or GPCR interactions .
Biological Activity
N-(4-bromophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide, identified by its CAS number 321430-00-6, is a compound of considerable interest due to its potential biological activities. This article delves into its antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H10BrN3OS
- Molecular Weight : 360.23 g/mol
- Structure : The compound features a thiazole ring substituted with a bromophenyl and pyridinyl moiety, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has shown promising results against various pathogens.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) :
-
Minimum Bactericidal Concentration (MBC) :
- The MBC values indicated that the compound not only inhibits bacterial growth but also kills the bacteria at certain concentrations.
- Biofilm Inhibition :
The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, similar compounds have been noted to disrupt bacterial cell membranes and interfere with metabolic pathways essential for bacterial survival .
Study on Thiazole Derivatives
A comprehensive study on various thiazole derivatives demonstrated that those with specific substitutions, such as bromine and pyridine groups, showed enhanced antimicrobial activity compared to their unsubstituted counterparts. This suggests that structural modifications can significantly influence biological activity .
Comparative Analysis
A comparative analysis of several thiazole derivatives revealed that this compound ranked among the most effective in terms of antimicrobial potency. The following table summarizes the MIC values of selected thiazole derivatives:
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 | Staphylococcus aureus |
| Compound A | 0.50 | Escherichia coli |
| Compound B | 0.75 | Pseudomonas aeruginosa |
| Compound C | 1.00 | Candida albicans |
Q & A
Q. What are the common synthetic routes for N-(4-bromophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclocondensation of 4-bromophenyl isothiocyanate with a pyridinyl-substituted β-ketoamide precursor under reflux in ethanol or THF .
- Coupling reactions : Amide bond formation between the thiazole-carboxylic acid intermediate and 4-bromoaniline using coupling agents like EDC/HOBt in DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- Spectroscopy : - and -NMR to confirm regiochemistry of the thiazole and pyridine rings, IR for carbonyl (C=O, ~1680 cm) and amide (N-H, ~3300 cm) groups .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 386.05) .
- X-ray crystallography : For unambiguous confirmation of 3D structure and intermolecular interactions (e.g., π-π stacking between pyridine and bromophenyl groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require lower temperatures (0–5°C) to suppress side reactions .
- Catalyst screening : Use of Pd(OAc) or CuI for Suzuki-Miyaura cross-coupling steps (if applicable) to achieve >80% yield .
- In-line monitoring : Employing HPLC or TLC to track intermediate formation and adjust reaction time dynamically .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Discrepancies may arise from:
- Purity issues : Validate compound purity via HPLC (>98%) and elemental analysis .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), serum concentration, and incubation time .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), identifying key residues (e.g., Met1210 in c-Met) that influence binding affinity .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated for this compound?
Key methodologies:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid; logP determination via HPLC .
- Metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS quantification of parent compound degradation over time .
- Plasma protein binding : Equilibrium dialysis to measure free fraction (%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
